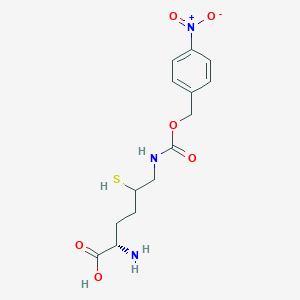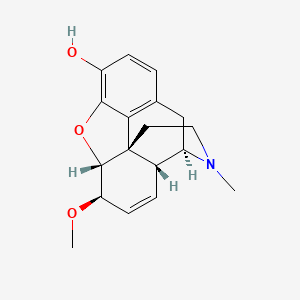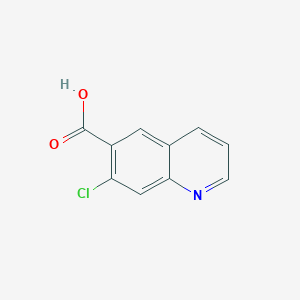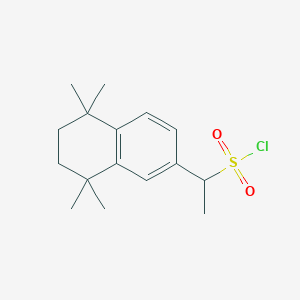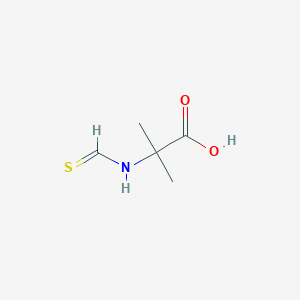
N-Methanethioyl-2-methylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methanethioyl-2-methylalanine is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a methanethioyl group attached to the nitrogen atom and a methyl group attached to the alpha carbon of the alanine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Methanethioyl-2-methylalanine typically involves the N-methylation and N-formylation of alanine derivatives. One common method includes the use of N-heterocyclic carbene catalysts and carbon dioxide as a carbon source. The reaction conditions often involve the use of hydrosilanes as reductants and the catalyst must be generated fresh before use due to its air sensitivity .
Industrial Production Methods: Industrial production of this compound may involve the direct reductive N-methylation of nitro compounds. This method is attractive due to its straightforward approach and the use of inexpensive and readily available nitro compounds as raw materials .
Analyse Chemischer Reaktionen
Types of Reactions: N-Methanethioyl-2-methylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethioyl group to a methyl group.
Substitution: The methanethioyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce methylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methanethioyl-2-methylalanine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to amino acid metabolism and protein synthesis.
Industry: It is used in the production of dyes, agrochemicals, and other organic products.
Wirkmechanismus
The mechanism of action of N-Methanethioyl-2-methylalanine involves its interaction with specific molecular targets and pathways. The methanethioyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-Methylalanine: Similar in structure but lacks the methanethioyl group.
N-Formylalanine: Contains a formyl group instead of a methanethioyl group.
N-Methylthioalanine: Similar but with a thioether linkage instead of a methanethioyl group.
Uniqueness: N-Methanethioyl-2-methylalanine is unique due to the presence of both a methanethioyl group and a methyl group on the alanine backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
71537-37-6 |
|---|---|
Molekularformel |
C5H9NO2S |
Molekulargewicht |
147.20 g/mol |
IUPAC-Name |
2-(methanethioylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C5H9NO2S/c1-5(2,4(7)8)6-3-9/h3H,1-2H3,(H,6,9)(H,7,8) |
InChI-Schlüssel |
AXKJUKWDOOCMED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)O)NC=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13945077.png)
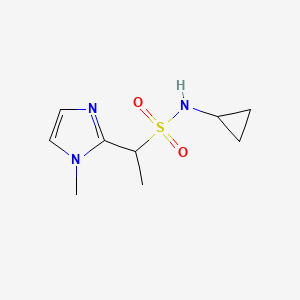

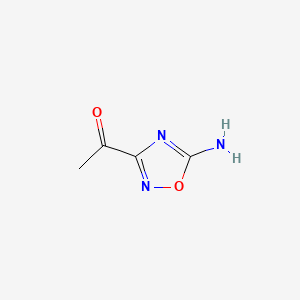
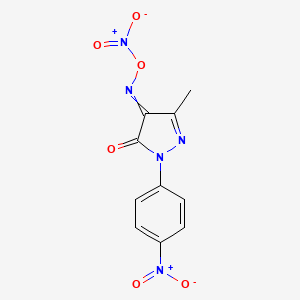
![4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13945094.png)

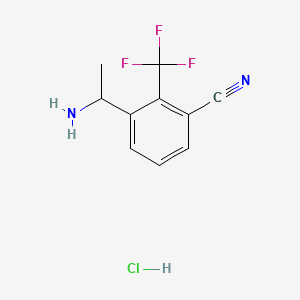
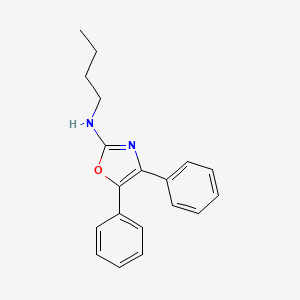
![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13945139.png)
